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molecular formula C13H13N3O4 B8514867 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate

1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate

Cat. No. B8514867
M. Wt: 275.26 g/mol
InChI Key: FAXUCNVYCKTNQW-UHFFFAOYSA-N
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Patent
US07919496B2

Procedure details

A mixture of 5-nitropyrazole-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester (3.2 g, 10.48 mmol) and SnCl2.2H2O (7.2 g, 31.9 mmol) in 1,2-dimethoxylethane (60 mL) was heated to reflux for 2 hours. The solvent was removed in vacuo. The residue was neutralized with saturated aqueous sodium carbonate. The resulting solution was filtered and the filtrate was extracted with ethyl acetate. The organic layer was separated and dried over anhydrous Na2SO4 and concentrated to give 5-aminopyrazole-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester (2.74 g, 90%). 1H NMR (300 MHz, CDCl3) δ 7.30-7.18 (m, 5H), 6.17 (s, 1H), 3.82 (s, 3H), 3.63 (s, br., 2H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[N:7]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[N:6]=1)=[O:4].O.O.Cl[Sn]Cl>O(CCOC)C>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([NH2:10])[N:7]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[N:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C(=O)OCC1=CC=CC=C1
Name
Quantity
7.2 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O(C)CCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NN(C(=C1)N)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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